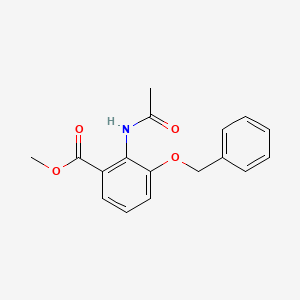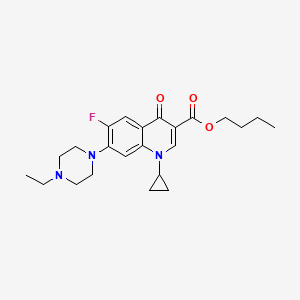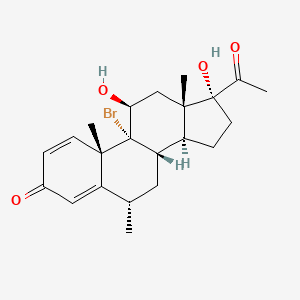![molecular formula C16H12O4 B13851225 7-[3-(hydroxymethyl)phenoxy]-2H-chromen-2-one](/img/structure/B13851225.png)
7-[3-(hydroxymethyl)phenoxy]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[3-(hydroxymethyl)phenoxy]chromen-2-one is a synthetic compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzopyrone structure. This particular compound is known for its potential biological activities and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(hydroxymethyl)phenoxy]chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-2H-chromen-2-one and 3-(hydroxymethyl)phenol.
Reaction Conditions: The reaction is carried out under basic conditions using potassium carbonate as a base and dimethylformamide as a solvent.
Reaction Mechanism: The hydroxyl group of 3-(hydroxymethyl)phenol reacts with the 7-hydroxy group of 7-hydroxy-2H-chromen-2-one through a nucleophilic substitution reaction, forming the ether linkage.
Industrial Production Methods
Industrial production of 7-[3-(hydroxymethyl)phenoxy]chromen-2-one follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the starting materials under controlled temperature and pressure conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-[3-(hydroxymethyl)phenoxy]chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The phenoxy group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: The major product is 7-[3-(carboxymethyl)phenoxy]chromen-2-one.
Reduction: The major product is 7-[3-(hydroxymethyl)phenoxy]dihydrochromen-2-one.
Substitution: The major products depend on the substituent introduced, such as brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
7-[3-(hydroxymethyl)phenoxy]chromen-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in treating diseases such as cancer and Alzheimer’s disease.
Industry: Used in the development of fluorescent dyes and optical brighteners.
Wirkmechanismus
The mechanism of action of 7-[3-(hydroxymethyl)phenoxy]chromen-2-one involves:
Molecular Targets: The compound interacts with various enzymes and receptors in the body.
Pathways Involved: It may inhibit specific pathways involved in oxidative stress and inflammation, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-hydroxy-2H-chromen-2-one: A precursor in the synthesis of 7-[3-(hydroxymethyl)phenoxy]chromen-2-one.
3-(hydroxymethyl)phenol: Another precursor used in the synthesis.
Warfarin: A well-known coumarin derivative used as an anticoagulant.
Eigenschaften
Molekularformel |
C16H12O4 |
|---|---|
Molekulargewicht |
268.26 g/mol |
IUPAC-Name |
7-[3-(hydroxymethyl)phenoxy]chromen-2-one |
InChI |
InChI=1S/C16H12O4/c17-10-11-2-1-3-13(8-11)19-14-6-4-12-5-7-16(18)20-15(12)9-14/h1-9,17H,10H2 |
InChI-Schlüssel |
FWUCYTPXYMGTSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C=CC(=O)O3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2,2,3,3,5,5,6,6-Octadeuterio-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol;dihydrochloride](/img/structure/B13851144.png)
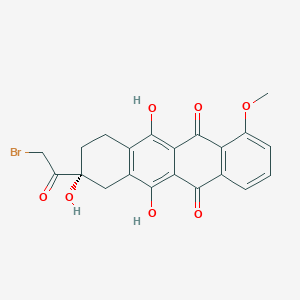
![(3R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851155.png)

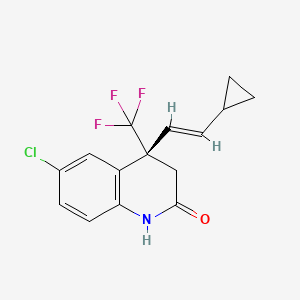
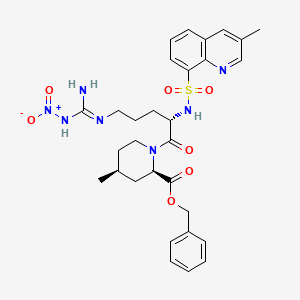
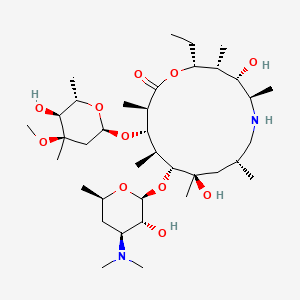
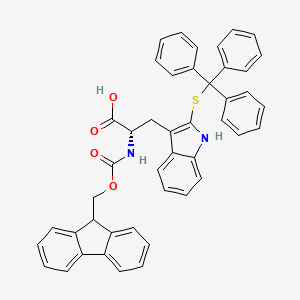
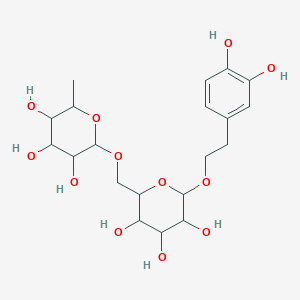

![N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium Chloride](/img/structure/B13851204.png)
